molecular formula C20H19N5OS B15282921 N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-phenylpropanamide

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-phenylpropanamide

Cat. No.: B15282921
M. Wt: 377.5 g/mol
InChI Key: LTMMCSDEAMGGRK-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-phenylpropanamide is a complex organic compound that belongs to the class of aromatic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-phenylpropanamide typically involves multiple steps. One common method includes the reaction of 2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The triazolo-thiadiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide
  • N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide

Uniqueness

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-phenylpropanamide is unique due to its specific substitution pattern and the presence of the phenylpropanamide moiety.

Biological Activity

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-phenylpropanamide is a compound that belongs to the class of triazolo-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C16H13N5OS2
  • Molecular Weight : 345.43 g/mol
  • CAS Number : 1091676

Biological Activities

The compound exhibits a range of biological activities, primarily due to the presence of the triazole and thiadiazole rings. Below are key findings from various studies:

1. Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-thiadiazole can act as potent anticancer agents. For example:

  • A study highlighted that certain triazolo-thiadiazoles inhibited the growth of human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer) with IC50 values ranging from 0.74 to 10.0 µg/mL .
  • The lead compound from a screening of 150 compounds showed significant inhibition of heparanase activity, which is crucial in cancer metastasis .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes:

  • It was found to inhibit human heparanase enzymatic activity effectively, which is linked to cancer cell migration and invasion .
  • Other studies have reported that derivatives exhibit inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .

3. Antimicrobial and Antimycobacterial Activity

The triazolo-thiadiazole framework has shown promise against various microbial strains:

  • Compounds from this class have been reported to possess antimicrobial and antimycobacterial properties, making them potential candidates for treating infections .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • The presence of methyl groups on the triazole ring enhances its interaction with target enzymes.
  • Substituents on the phenyl ring can modulate the compound's lipophilicity and thus its bioavailability and efficacy.

Case Study 1: Heparanase Inhibition

In a comparative analysis involving several compounds, this compound was identified as one of the most effective inhibitors of heparanase activity. The study used colorimetric assays to quantify enzyme inhibition and confirmed its effects through radioactive labeling techniques.

Case Study 2: Antinociceptive Activity

Another study evaluated antinociceptive properties using various pain models in mice. The results indicated that several derivatives showed significant pain-relieving effects compared to standard analgesics like aspirin .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
AnticancerIC50 values between 0.74 - 10.0 µg/mL
Enzyme InhibitionInhibits heparanase and COX enzymes
AntimicrobialActive against various microbial strains
AntinociceptiveSignificant pain relief in animal models

Properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-phenylpropanamide

InChI

InChI=1S/C20H19N5OS/c1-13-8-10-16(19-24-25-14(2)22-23-20(25)27-19)12-17(13)21-18(26)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3,(H,21,26)

InChI Key

LTMMCSDEAMGGRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

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